(6S)-1,5,5,9-Tetramethylspiro[5.5]undeca-1,8-dien-3-one
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Overview
Description
(6S)-1,5,5,9-Tetramethylspiro[55]undeca-1,8-dien-3-one is a unique organic compound characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-1,5,5,9-Tetramethylspiro[5.5]undeca-1,8-dien-3-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the spiro structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(6S)-1,5,5,9-Tetramethylspiro[5.5]undeca-1,8-dien-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation may require acidic or basic conditions, while reduction typically occurs under anhydrous conditions to prevent unwanted side reactions. Substitution reactions may involve the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
(6S)-1,5,5,9-Tetramethylspiro[5.5]undeca-1,8-dien-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in areas where spiro compounds have shown promise.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (6S)-1,5,5,9-Tetramethylspiro[5.5]undeca-1,8-dien-3-one involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decane: Another spiro compound with a different ring structure.
Spiro[5.5]undecane: Similar to (6S)-1,5,5,9-Tetramethylspiro[5.5]undeca-1,8-dien-3-one but lacks the double bonds.
Spiro[6.5]dodecane: A larger spiro compound with an additional ring.
Uniqueness
(6S)-1,5,5,9-Tetramethylspiro[55]undeca-1,8-dien-3-one is unique due to its specific ring size, the presence of double bonds, and the particular arrangement of methyl groups
Properties
CAS No. |
61661-46-9 |
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Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(6S)-1,5,5,9-tetramethylspiro[5.5]undeca-1,9-dien-3-one |
InChI |
InChI=1S/C15H22O/c1-11-5-7-15(8-6-11)12(2)9-13(16)10-14(15,3)4/h5,9H,6-8,10H2,1-4H3/t15-/m0/s1 |
InChI Key |
SNJATGMAHZJTNR-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC[C@]2(CC1)C(=CC(=O)CC2(C)C)C |
Canonical SMILES |
CC1=CCC2(CC1)C(=CC(=O)CC2(C)C)C |
Origin of Product |
United States |
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